molecular formula C26H26N2O2 B14474340 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid CAS No. 66147-39-5

7-[4-(acridin-9-ylamino)phenyl]heptanoic acid

Cat. No.: B14474340
CAS No.: 66147-39-5
M. Wt: 398.5 g/mol
InChI Key: WWCUTIAJRCVZQH-UHFFFAOYSA-N
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Description

7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is a complex organic compound that features an acridine moiety linked to a heptanoic acid chain via a phenyl group. Acridine derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the heptanoic acid chain is attached through a series of substitution reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

7-[4-(acridin-9-ylamino)phenyl]heptanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-[4-(acridin-9-ylamino)phenyl]heptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes such as replication and transcription. The compound also interacts with enzymes involved in DNA repair, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Acriflavine
  • Proflavine
  • Quinacrine
  • Thiazacridine
  • Azacridine

Uniqueness

7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is unique due to its specific structure, which combines an acridine moiety with a heptanoic acid chain. This unique structure allows it to interact with biological targets in a distinct manner, making it a valuable compound for scientific research .

Properties

CAS No.

66147-39-5

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

7-[4-(acridin-9-ylamino)phenyl]heptanoic acid

InChI

InChI=1S/C26H26N2O2/c29-25(30)14-4-2-1-3-9-19-15-17-20(18-16-19)27-26-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)26/h5-8,10-13,15-18H,1-4,9,14H2,(H,27,28)(H,29,30)

InChI Key

WWCUTIAJRCVZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCCC(=O)O

Origin of Product

United States

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